Methyl-gamma-diethylaminobutyrate hydrobromide

Description

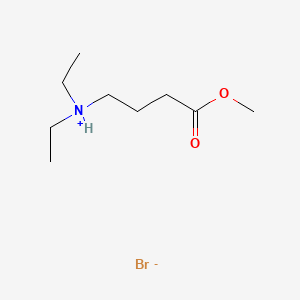

Methyl-gamma-diethylaminobutyrate hydrobromide (C₉H₂₀BrNO₂) is a quaternary ammonium compound characterized by a butyrate ester backbone substituted with a diethylamino group and a methyl ester. Its hydrobromide salt form enhances solubility and stability, making it relevant in pharmaceutical and chemical synthesis applications.

Properties

CAS No. |

63869-95-4 |

|---|---|

Molecular Formula |

C9H20BrNO2 |

Molecular Weight |

254.16 g/mol |

IUPAC Name |

diethyl-(4-methoxy-4-oxobutyl)azanium;bromide |

InChI |

InChI=1S/C9H19NO2.BrH/c1-4-10(5-2)8-6-7-9(11)12-3;/h4-8H2,1-3H3;1H |

InChI Key |

GRRJOIIJBGENPL-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCCC(=O)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl-gamma-diethylaminobutyrate hydrobromide typically involves the reaction of gamma-diethylaminobutyric acid with methanol in the presence of a hydrobromic acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through crystallization or distillation to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl-gamma-diethylaminobutyrate hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.

Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products:

Scientific Research Applications

Methyl-gamma-diethylaminobutyrate hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of methyl-gamma-diethylaminobutyrate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Galanthamine Hydrobromide

Galanthamine hydrobromide (C₁₇H₂₁BrNO₃) is a well-documented acetylcholinesterase inhibitor used to treat Alzheimer’s disease. Key comparisons include:

Structural Insights :

- Both compounds feature a tertiary amine group and hydrobromide salt, but galanthamine’s benzofuran core enables selective enzyme inhibition, whereas the butyrate ester in Methyl-gamma-diethylaminobutyrate may favor metabolic stability .

2-Aminobenzamide Derivatives

2-Aminobenzamides (e.g., C₇H₈N₂O) are studied for glycosylation engineering and analytical applications. Comparisons include:

Key Differences :

Environmental and Regulatory Considerations

While this compound lacks environmental data in the provided evidence, flame retardants like Decabromodiphenyl Ether (DecaBDE) and assessment tools (e.g., ECOSAR/EPI Suite) highlight frameworks for evaluating persistence and toxicity in similar brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.